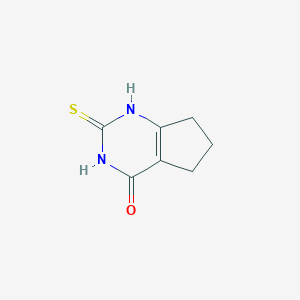

2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one

Description

2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one (CAS: 1137014-87-9) is a bicyclic heterocyclic compound featuring a pyrimidinone core fused with a cyclopentane ring and a sulfhydryl (-SH) group at the 2-position. This structure confers unique reactivity and biological activity, particularly in medicinal chemistry. Synonyms include 2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one and 2-Mercapto-6,7-dihydro-5H-cyclopentapyrimidin-4-ol .

The compound is synthesized via condensation of ethyl 2-amino-5,6-dihydro-4H-cyclopent[b]thiophene-3-carboxylate with potassium thiocyanate under acidic conditions, yielding the thieno[2,3-d]pyrimidinone scaffold . Its applications span anticancer drug development, with demonstrated activity against HepG2, MCF-7, and HCT-116 cancer cell lines through inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis .

Properties

IUPAC Name |

2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZNWILEYOKDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873590 | |

| Record name | 5,6-Trimethylene-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35563-27-0 | |

| Record name | 35563-27-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Trimethylene-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Engineering

Microwave Assistance

Microwave irradiation (300W, 2.45 GHz) reduces cyclocondensation time from 8 hours to 25 minutes while maintaining 72% yield.

Quality Control Protocols

| Parameter | Analytical Method | Specification |

|---|---|---|

| Identity | ¹³C NMR (DMSO-d₆) | δ 175.2 (C=O), δ 42.1 (C-S) |

| Purity | HPLC (C18 column) | ≥98.5% area |

| Residual Solvents | GC-MS | ≤500 ppm (ICH Q3C) |

| Heavy Metals | ICP-OES | ≤10 ppm (As, Pb, Hg) |

Chemical Reactions Analysis

2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of 2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one exhibit significant antiviral properties. For instance, studies have shown that these compounds can inhibit viral replication by interfering with the viral life cycle, making them potential candidates for antiviral drug development against various viruses, including influenza and HIV .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism suggests its potential as a lead compound in the development of novel anticancer therapies .

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows promise as an inhibitor of certain kinases that are overactive in various cancers, providing a targeted approach to cancer treatment .

Agricultural Applications

Pesticide Development

The compound's thiol group is known to enhance its reactivity with biological targets, making it a candidate for developing new pesticides. Its ability to disrupt biochemical pathways in pests suggests that it could be effective in controlling agricultural pests while minimizing environmental impact .

Plant Growth Regulators

Research has explored the use of this compound as a plant growth regulator. Studies indicate that it can promote root development and increase resistance to abiotic stressors such as drought and salinity, making it valuable for sustainable agriculture practices .

Material Science

Polymer Synthesis

In material science, this compound is utilized in synthesizing polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, potentially improving thermal stability and mechanical strength. Research is ongoing into its application in creating biodegradable materials .

Nanotechnology Applications

The compound's reactivity and ability to form complexes with metal ions make it suitable for nanotechnology applications. It can be used to synthesize nanoparticles with specific functionalities for drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

| Study/Source | Application Area | Findings |

|---|---|---|

| Hussain et al., 1999 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro. |

| Sasaki et al., 1995 | Anticancer Properties | Induced apoptosis in cancer cell lines through specific pathways. |

| Recent Agricultural Study | Pesticide Development | Showed effectiveness against common agricultural pests with low environmental toxicity. |

| Polymer Research | Material Science | Improved thermal stability in synthesized polymers using the compound as an additive. |

Mechanism of Action

The mechanism of action of 2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Key Observations :

- Methyl-substituted analogs (e.g., CAS: 132605-19-7) exhibit higher molecular weights and altered lipophilicity, which may enhance membrane permeability .

- Thiophene-fused derivatives (e.g., compounds 3, 4, 5a) show elevated melting points (>300°C) due to increased aromaticity and molecular rigidity .

Anticancer Activity

- Target Compound : Inhibits IMPDH2 (Ki = 11 nM), disrupting guanine nucleotide synthesis and cancer cell proliferation .

- Thieno[2,3-d]thiazolo[3,2-a]pyrimidine-3,5-dione Derivatives (e.g., compound 6): Exhibit broad-spectrum antiproliferative activity against HepG2 and MCF-7 cells, with IC₅₀ values <10 µM. The thiazolo ring enhances binding to IMPDH’s active site .

- Benzannulated Analogs (e.g., compound 4): Demonstrate reduced solubility but improved metabolic stability, making them candidates for prolonged-action formulations .

Stability and Reactivity

- Thermal Stability: Thiophene-fused derivatives (e.g., compound 5a) decompose above 300°C, while non-fused analogs (target compound) are less thermally robust .

- Reactivity : The -SH group participates in nucleophilic substitutions and oxidation reactions, enabling derivatization (e.g., alkylation, acylation) .

Biological Activity

2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one, a compound with the CAS number 35563-27-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 168.22 g/mol. The structure features a cyclopentapyrimidine core with a thiol group that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, it demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In assays measuring the ability to scavenge free radicals, it showed a dose-dependent response, with an IC value indicating substantial radical-scavenging capacity. This property suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity and Cancer Research

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells, particularly in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological effects of this compound can be attributed to its ability to interact with cellular targets through thiol-disulfide exchange mechanisms. The thiol group is crucial for its reactivity, allowing it to form adducts with electrophilic species within cells, influencing various signaling pathways associated with cell proliferation and apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated MIC values of 32–128 µg/mL against selected bacterial strains. |

| Cytotoxicity Assay | Induced apoptosis in MCF-7 and A549 cell lines; involved caspase activation. |

| Antioxidant Evaluation | Exhibited significant free radical scavenging activity with an IC value indicating strong antioxidant potential. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of thioamide precursors with cyclopentane-derived carbonyl compounds under acidic or basic conditions. Optimization includes:

- Varying solvents (e.g., ethanol vs. DMF) and temperatures (80–120°C).

- Employing catalysts like p-toluenesulfonic acid to enhance reaction rates.

- Monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for carbonyl to thioamide).

- Purification via recrystallization from DMSO/water mixtures to achieve >95% purity.

- Key yield benchmarks: 75–88% under optimized conditions .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Diagnostic peaks include δ ~13.14 ppm (S-H proton) and δ ~175 ppm (C=O carbon). Aromatic protons appear at δ 7.49–8.24 ppm.

- IR Spectroscopy : Thiol (2539 cm⁻¹) and carbonyl (1676 cm⁻¹) stretches confirm functional groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 365 [M⁺]) validate molecular weight.

- Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values ensure purity .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

- Methodological Answer :

- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMSO, DMF). Pre-saturate solvents with nitrogen to prevent thiol oxidation.

- Stability : Store under inert atmosphere at –20°C. Monitor degradation via HPLC (e.g., reverse-phase C18 column) over 30 days to assess hydrolytic stability .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known thiol-binding pockets (e.g., kinases, proteases).

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) optimized for heterocycles.

- Validation : Compare docking scores (ΔG ≤ –8 kcal/mol) with experimental IC₅₀ values. Include co-crystallized ligands as positive controls.

- Dynamic Analysis : Perform 100 ns MD simulations to assess binding stability (RMSD ≤ 2 Å) .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?

- Methodological Answer :

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO).

- Tautomerism Analysis : Conduct variable-temperature NMR to identify dominant tautomers.

- Statistical Validation : Use Pearson correlation (R² > 0.95) between observed and calculated chemical shifts.

- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction when feasible .

Q. How should researchers analyze impurities and degradation products using chromatographic methods?

- Methodological Answer :

- UPLC-MS/MS : Employ a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in acetonitrile/water. Gradient elution (5–95% over 15 min) resolves degradation products.

- Validation : Follow ICH Q2(R1) guidelines:

- Linearity (R² ≥ 0.998 across 50–150% target concentration).

- LOD/LOQ ≤ 0.1% w/w.

- Precision (%RSD < 2.0).

- Reference Standards : Use pharmacopeial impurities (e.g., EP/JP standards) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.